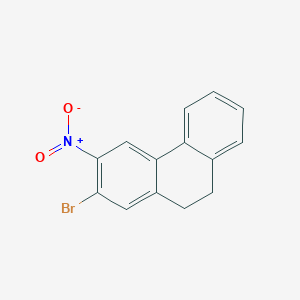
2-Bromo-3-nitro-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-nitro-9,10-dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-3-nitro-9,10-dihydrophenanthrene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with potential applications in pharmaceuticals and materials science.
Biological Applications
Potential Antiviral Agent
Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3CL protease, which is essential for viral replication. The compound exhibited promising inhibitory activity, with IC50 values indicating effective binding to the enzyme's active site. This suggests its potential as a candidate for COVID-19 treatment .
Cytotoxicity Studies
Research has demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant cytotoxic effects against various cancer cell lines. For instance, comparative studies showed enhanced cytotoxicity of certain derivatives when tested against standard chemotherapeutics like doxorubicin .
Material Science
Photophysical Properties
The compound is utilized in developing materials with specific photophysical properties. Its unique electronic structure allows it to be incorporated into polymers and other materials where light absorption and emission characteristics are critical .
Case Study 1: Antiviral Activity
A study investigated various 9,10-dihydrophenanthrene derivatives for their ability to inhibit SARS-CoV-2 3CL protease. Compounds C1 and C2 were identified as having the most potent activity, with detailed structure-activity relationship (SAR) analyses revealing how modifications to the base structure influenced efficacy .
| Compound | IC50 (µM) | Binding Mode |
|---|---|---|
| C1 | 1.55 ± 0.21 | Mixed inhibition |
| C2 | 1.81 ± 0.17 | Mixed inhibition |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that certain derivatives of this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The findings suggest these compounds could serve as alternatives or adjuncts in cancer therapy.
| Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 |
| Derivative B | HeLa (Cervical Cancer) | 20 |
Eigenschaften
CAS-Nummer |
18264-84-1 |
|---|---|
Molekularformel |
C14H10BrNO2 |
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
2-bromo-3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
AQOOEEUCWGIPOO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Synonyme |
2-Bromo-9,10-dihydro-3-nitrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















